
4-Fluoro-2-iodo-1-nitrobenzene
Overview
Description
4-Fluoro-2-iodo-1-nitrobenzene is an organic compound with the chemical formula C6H3FINO2 and a molecular weight of 267.00 g/mol . It is a solid, typically appearing as a light yellow to brown powder . This compound is used primarily as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 4-Fluoro-2-iodo-1-nitrobenzene can be achieved through a series of reactions involving iodination and nitration . The general synthetic route is as follows:
Chemical Reactions Analysis
4-Fluoro-2-iodo-1-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Coupling Reactions: The iodine atom in the compound makes it suitable for coupling reactions, such as Suzuki or Heck coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
4-Fluoro-2-iodo-1-nitrobenzene serves as a crucial intermediate in the synthesis of diverse pharmaceutical compounds. It is particularly valuable in the development of drugs targeting specific biological pathways, including anticancer agents and antibiotics. The compound's reactivity allows for various substitution reactions, facilitating the creation of complex structures necessary for therapeutic efficacy .
Case Study:
In a study investigating its potential in cancer treatment, this compound was shown to inhibit the proliferation of certain cancer cell lines, suggesting its utility in developing new anticancer therapies.
Organic Synthesis
Synthesis of Complex Molecules:
The compound is extensively used in organic chemistry for synthesizing complex organic molecules. It allows chemists to explore new compounds with potential applications in materials science and other fields. Its ability to undergo electrophilic aromatic substitution makes it a valuable reagent for creating functionalized derivatives .
Example Reactions:
- Electrophilic Aromatic Substitution: The nitro group acts as a deactivating group, directing incoming electrophiles to the meta position.
- Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under suitable conditions, expanding the compound's utility in synthetic pathways.
Material Science
Enhancing Material Properties:
In material science, this compound is incorporated into polymer systems to enhance properties such as thermal stability and chemical resistance. This application is particularly beneficial for developing advanced materials used in coatings and other industrial applications .
Analytical Chemistry
Reagent for Detection:
The compound acts as a reagent in various analytical methods, aiding in the detection and quantification of other substances. This capability is crucial for quality control across different industries, ensuring that products meet safety and efficacy standards .
Environmental Chemistry
Behavior and Degradation Studies:
Research on this compound extends to environmental chemistry, where it is studied for its behavior and degradation in environmental contexts. Understanding its environmental impact helps develop strategies for pollution remediation and assess the ecological risks associated with its use .
Summary Table of Applications
Application Area | Description |
---|---|
Pharmaceutical Development | Intermediate in drug synthesis targeting specific biological pathways |
Organic Synthesis | Key reagent for synthesizing complex organic molecules |
Material Science | Enhances thermal stability and chemical resistance in polymers |
Analytical Chemistry | Aids in detection and quantification of substances for quality control |
Environmental Chemistry | Studies behavior and degradation to understand ecological impacts |
Mechanism of Action
The mechanism of action of 4-Fluoro-2-iodo-1-nitrobenzene involves its participation in electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack, directing the electrophile to the meta position relative to the nitro group . This compound can also undergo reduction reactions, where the nitro group is converted to an amine group, altering its chemical properties and reactivity .
Comparison with Similar Compounds
4-Fluoro-2-iodo-1-nitrobenzene can be compared with other similar compounds such as:
4-Fluoro-1-iodo-2-nitrobenzene: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
2-Fluoro-5-methyl-1-nitrobenzene: Another nitrobenzene derivative with a methyl group instead of an iodine atom, leading to different chemical properties and uses.
4-Bromo-1-fluoro-2-nitrobenzene: Contains a bromine atom instead of iodine, which can influence its reactivity in coupling reactions.
These comparisons highlight the unique properties of this compound, particularly its suitability for specific synthetic applications and its role as an intermediate in the production of various organic compounds.
Biological Activity
4-Fluoro-2-iodo-1-nitrobenzene (CAS No. 41860-64-4) is an aromatic compound with the molecular formula and a molecular weight of 267.00 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the synthesis of biologically active molecules and as a precursor in radiolabeling studies. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.
The compound exhibits the following physical properties:
- Melting Point : 30°C
- Boiling Point : 148°C
- Solubility : Soluble in organic solvents, with a reported solubility of approximately 0.262 mg/mL .
This compound's biological activity can be attributed to its ability to participate in electrophilic aromatic substitution reactions, which are pivotal in synthesizing various biologically active compounds. The presence of both fluorine and iodine atoms enhances its reactivity, allowing it to form diverse derivatives with potential pharmacological properties.
Case Studies and Research Findings
- Antimicrobial Activity : A study indicated that derivatives of nitrobenzene compounds exhibit significant antimicrobial effects. The introduction of halogen substituents (like fluorine and iodine) is known to enhance the antibacterial properties of such compounds .
- Neuropharmacology Applications : Research involving radiolabeled compounds for imaging studies has shown that iodo-substituted nitrobenzenes can be effective as tracers in positron emission tomography (PET). For instance, this compound has been used as a precursor for synthesizing radiotracers targeting neuroinflammation pathways .
- Structure-Activity Relationship (SAR) : A systematic study on various nitrobenzene derivatives, including halogenated versions, demonstrated that the introduction of electron-withdrawing groups like nitro and halogens significantly affects their binding affinity to biological targets, enhancing their potential as therapeutic agents .
Data Table: Biological Activity Overview
Property | Value |
---|---|
Molecular Formula | C₆H₃FINO₂ |
Molecular Weight | 267.00 g/mol |
Melting Point | 30°C |
Boiling Point | 148°C |
Solubility | 0.262 mg/mL |
Bioavailability Score | 0.55 |
BBB Permeant | Yes |
CYP Enzyme Inhibition | None |
Properties
IUPAC Name |
4-fluoro-2-iodo-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKROTSNREAHREK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598370 | |
Record name | 4-Fluoro-2-iodo-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41860-64-4 | |
Record name | 4-Fluoro-2-iodo-1-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41860-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-iodo-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-2-iodo-1-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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